Regioisomeric Scaffold Specificity: Thieno[3,2-c] vs. Thieno[2,3-c]pyridine in Kinase Inhibitor SAR
Among six possible thienopyridine isomeric structures, the [3,2-c] fusion mode provides a unique nitrogen-sulfur spatial geometry that has been specifically exploited in multiple kinase inhibitor patent families [1]. This scaffold has been identified as the core structure for substituted thieno[3,2-c]pyridine-7-carboxylic acid derivatives acting as Raf kinase inhibitors with demonstrated anticancer properties, whereas alternative regioisomers such as [2,3-c] and [3,2-b] do not appear in the same patent claims for this specific target class [2]. The selection of [3,2-c] over [2,3-c] or [3,4-b] isomers is a deliberate SAR-driven choice based on binding geometry requirements [3].
| Evidence Dimension | Scaffold preference in kinase inhibitor patent families |
|---|---|
| Target Compound Data | Thieno[3,2-c]pyridine scaffold explicitly claimed in Raf kinase, VEGFR/PDGFR, and Aurora-kinase inhibitor patents [2][4] |
| Comparator Or Baseline | Thieno[2,3-c]pyridine, thieno[3,2-b]pyridine, thieno[3,4-b]pyridine, thieno[3,4-c]pyridine (five alternative regioisomers) [1] |
| Quantified Difference | Not applicable — qualitative scaffold specificity based on patent claim analysis |
| Conditions | Patent literature analysis; Raf kinase inhibitor development; VEGFR/PDGFR inhibitor programs |
Why This Matters
Procurement of the correct regioisomer ensures alignment with validated SAR from patent-derived inhibitor programs; incorrect isomer selection invalidates SAR assumptions.
- [1] Litvinov VP, Dotsenko VV, Krivokolysko SG. The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 2007, 93: 117-178. View Source
- [2] US7932390B2. Substituted thieno[3,2-c]pyridine carboxylic acid derivatives. View Source
- [3] US8722890B2. Thieno[3,2-c]pyridine kinase inhibitors with improved CYP safety profile. View Source
- [4] EP1917015A1. Novel 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides. View Source
